molecular formula C19H20ClFN4O2 B10984535 4-(3-chlorophenyl)-N-(2-((2-fluorophenyl)amino)-2-oxoethyl)piperazine-1-carboxamide

4-(3-chlorophenyl)-N-(2-((2-fluorophenyl)amino)-2-oxoethyl)piperazine-1-carboxamide

Cat. No.: B10984535
M. Wt: 390.8 g/mol
InChI Key: QYNHDVSZVSSUKO-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-N-(2-((2-fluorophenyl)amino)-2-oxoethyl)piperazine-1-carboxamide is a piperazine-based carboxamide derivative characterized by a 3-chlorophenyl substituent on the piperazine ring and a 2-fluorophenylamino-oxoethyl side chain. The compound’s structure combines halogenated aromatic groups with a carboxamide linkage, which is common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties. The 3-chlorophenyl group enhances lipophilicity, while the 2-fluorophenyl moiety may influence receptor binding through steric and electronic effects .

Properties

Molecular Formula

C19H20ClFN4O2

Molecular Weight

390.8 g/mol

IUPAC Name

4-(3-chlorophenyl)-N-[2-(2-fluoroanilino)-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C19H20ClFN4O2/c20-14-4-3-5-15(12-14)24-8-10-25(11-9-24)19(27)22-13-18(26)23-17-7-2-1-6-16(17)21/h1-7,12H,8-11,13H2,(H,22,27)(H,23,26)

InChI Key

QYNHDVSZVSSUKO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCC(=O)NC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Piperazine Functionalization

The synthesis begins with the introduction of the 3-chlorophenyl group to the piperazine ring. A reported method involves reacting piperazine with 3-chlorophenyl isocyanate in anhydrous dichloromethane (DCM) at 0–5°C for 6 hours. This yields 4-(3-chlorophenyl)piperazine-1-carboxamide with 85–90% purity, confirmed by thin-layer chromatography (TLC) in DCM/MeOH (9:1).

Key Reaction Conditions:

  • Solvent: DCM.

  • Temperature: 0–5°C.

  • Stoichiometry: 1:1 molar ratio of piperazine to 3-chlorophenyl isocyanate.

  • Workup: Filtration and recrystallization from ethanol.

Boc-Protection and Deprotection

To prevent undesired side reactions during subsequent steps, the piperazine nitrogen is protected using di-tert-butyl dicarbonate (Boc)₂O . The protected intermediate is isolated in 92% yield after stirring in tetrahydrofuran (THF) at room temperature for 12 hours. Acidic deprotection (HCl/dioxane) regenerates the free amine, crucial for downstream amide coupling.

Formation of the 2-((2-Fluorophenyl)Amino)-2-Oxoethyl Moiety

Bromoacetylation of 2-Fluoroaniline

2-Fluoroaniline is treated with bromoacetyl bromide in a basic medium (NaHCO₃) to form N-(2-fluorophenyl)-2-bromoacetamide . This reaction proceeds at 0°C for 2 hours, yielding a white solid (75% yield).

Characterization Data:

  • ¹H NMR (CDCl₃): δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 4H, Ar-H), 3.98 (s, 2H, CH₂Br).

  • TLC: Rf = 0.58 (DCM/MeOH 9:1).

Amination with Piperazine Carboxamide

The bromoacetamide intermediate reacts with 4-(3-chlorophenyl)piperazine-1-carboxamide in methanol under reflux for 12 hours, facilitated by sodium acetate (AcONa) as a base. This nucleophilic substitution installs the oxoethyl-aryl amino group, affording the target compound in 65% yield via conventional heating.

Optimization Insight:

  • Ultrasound-assisted synthesis reduces reaction time to 1 hour and increases yield to 88%.

  • Solvent Screening: Methanol outperforms acetonitrile and DMF due to better solubility of intermediates.

Comparative Analysis of Synthesis Methods

Conventional vs. Ultrasound-Assisted Approaches

Parameter Conventional Method Ultrasound-Assisted Method
Reaction Time 12–18 hours1 hour
Yield 55–65%80–90%
Purity (HPLC) 92%98%
Energy Consumption HighLow

Ultrasound irradiation enhances mass transfer and reduces activation energy, enabling near-quantitative conversions.

Critical Challenges and Mitigation Strategies

Regioselectivity in Piperazine Substitution

The unsymmetrical nature of piperazine necessitates careful control to avoid di-substitution. Boc-protection ensures mono-functionalization, as evidenced by ¹³C NMR tracking of Boc-group retention.

Purification of Hydrophilic Intermediates

Recrystallization from ethanol/water (3:1) removes unreacted starting materials and salts. Column chromatography (SiO₂, DCM/MeOH 95:5) resolves closely eluting by-products.

Stability of Fluorinated Moieties

The electron-withdrawing fluorine atom increases susceptibility to hydrolysis. Reactions are conducted under anhydrous conditions with molecular sieves to scavenge trace moisture .

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-N-(2-((2-fluorophenyl)amino)-2-oxoethyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution with alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structural features to 4-(3-chlorophenyl)-N-(2-((2-fluorophenyl)amino)-2-oxoethyl)piperazine-1-carboxamide exhibit significant antitumor properties. For instance, derivatives that incorporate piperazine and aromatic moieties have demonstrated efficacy against various cancer cell lines, including breast and lung cancers. A study highlighted that compounds with electron-withdrawing groups, such as chlorine and fluorine, enhance cytotoxic activity due to their ability to interact with cellular targets involved in tumor progression .

Anticonvulsant Activity

The compound has also been evaluated for its anticonvulsant properties. Similar piperazine derivatives have shown protective effects in animal models of seizures. For example, a related study examined the structure-activity relationship (SAR) of thiazole-linked piperazine analogs, revealing that specific substitutions can lead to improved anticonvulsant efficacy .

Case Study 1: Anticancer Efficacy

A recent investigation assessed the anticancer activity of several piperazine derivatives against human breast cancer cell lines (MCF-7). The study found that compounds with chlorinated phenyl groups exhibited IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin, suggesting a promising alternative for breast cancer treatment .

Case Study 2: Anticonvulsant Activity

In a study evaluating the anticonvulsant effects of various piperazine derivatives, one compound demonstrated a median effective dose (ED50) significantly lower than that of traditional anticonvulsants. This suggests that structural modifications can lead to enhanced therapeutic profiles for seizure management .

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-(2-((2-fluorophenyl)amino)-2-oxoethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Halogen Position and Electronic Effects

  • Compound A5 (N-(3-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide): Shares a 3-chlorophenyl group on piperazine but includes a quinazolinone-methyl substituent instead of the 2-fluorophenylamino-oxoethyl chain. Melting point: 193.3–195.2 °C; yield: 47.7% .
  • Compound 5e (2-((2-Fluorophenyl)Amino)-2-Oxoethyl 4-(Methylsulfonyl)Piperazine-1-Carbodithioate): Retains the 2-fluorophenylamino-oxoethyl side chain but replaces the carboxamide with a carbodithioate group and methylsulfonyl substituent. Melting point: 182–183°C; yield: 84% . The sulfonyl and dithioate groups may increase metabolic stability but reduce oral bioavailability due to higher polarity.

Substituent Diversity in Amide Side Chains

  • N-(2-Oxo-2-{[3-(Trifluoromethyl)Phenyl]Amino}Ethyl)-4-(2-Pyrimidinyl)-1-Piperazinecarboxamide: Features a pyrimidinyl group on piperazine and a trifluoromethylphenyl side chain.
  • 4-(4-Chlorophenyl)-N-{2-[(Furan-2-ylMethyl)Amino]-2-Oxoethyl}Piperazine-1-Carboxamide: Substitutes the 2-fluorophenyl with a furan-methyl group, reducing aromaticity but introducing oxygen-based hydrogen-bonding capacity.

Biological Activity

4-(3-chlorophenyl)-N-(2-((2-fluorophenyl)amino)-2-oxoethyl)piperazine-1-carboxamide, a compound with a complex molecular structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H18ClFN3O2C_{16}H_{18}ClFN_3O_2, with a molecular weight of 335.79 g/mol. The structure consists of a piperazine ring substituted with a chlorophenyl and a fluorophenyl group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₈ClF N₃O₂
Molecular Weight335.79 g/mol
LogP3.71010
PSA17.07000 Ų

Research indicates that compounds with similar structures often exhibit diverse pharmacological activities, including:

  • Antitumor Activity : Compounds containing piperazine moieties have been associated with significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives can inhibit tumor growth through modulation of apoptotic pathways and cell cycle regulation .
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease, which are important targets in treating neurodegenerative diseases and infections .
  • Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, suggesting that this compound could be effective against certain pathogens .

Case Studies and Research Findings

  • Antiproliferative Activity :
    • A study evaluated the antiproliferative effects of various piperazine derivatives, revealing that modifications to the piperazine core significantly influenced their activity against cancer cell lines such as SJSA-1. The IC50 values for some derivatives were reported as low as 0.15 μM, indicating potent activity .
  • Enzyme Inhibition :
    • In vitro studies assessed the inhibition of AChE by piperazine derivatives, where compounds similar to the one exhibited promising results in reducing enzyme activity, which is crucial for managing conditions like Alzheimer's disease .
  • Antimicrobial Efficacy :
    • A comparative study highlighted the antibacterial properties of chlorophenyl derivatives, including the compound under discussion. It was found to be effective against several bacterial strains, outperforming some traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-chlorophenyl)-N-(2-((2-fluorophenyl)amino)-2-oxoethyl)piperazine-1-carboxamide?

  • Methodology : The synthesis typically involves coupling 2-fluoroaniline with a piperazine-carboxamide intermediate. Key steps include:

  • Step 1 : Reacting 3-chlorophenylpiperazine with a carboxamide-forming agent (e.g., triphosgene) to generate the piperazine-1-carboxamide backbone.
  • Step 2 : Introducing the 2-((2-fluorophenyl)amino)-2-oxoethyl group via nucleophilic substitution or amide coupling.
  • Reaction Conditions : Use of coupling agents like EDC·HCl or DCC with HOBt in anhydrous dichloromethane at 0–25°C for 12–24 hours .
    • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: 5–10% methanol in DCM) achieves >95% purity .
    • Key Data : Reported yields range from 45–70% depending on solvent polarity and temperature control .

Q. How is the compound structurally characterized to confirm purity and identity?

  • Analytical Techniques :

  • NMR : 1^1H and 13^13C NMR confirm the piperazine ring, chlorophenyl (δ 7.2–7.4 ppm), and fluorophenyl (δ 6.8–7.1 ppm) substituents.
  • MS : ESI-MS ([M+H]+) at m/z 417.1 matches the molecular formula C19H18ClFN4O2C_{19}H_{18}ClF N_4 O_2 .
  • HPLC : Reverse-phase C18 column (ACN/water gradient) confirms purity (>98%) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of structurally analogous piperazine carboxamides?

  • Case Study : Discrepancies in IC50_{50} values for kinase inhibition (e.g., 1.2 µM vs. 3.7 µM in two studies) may arise from:

  • Assay Variability : Differences in ATP concentrations (10 µM vs. 100 µM) or incubation times .
  • Compound Stability : Degradation under high humidity or light exposure, detectable via accelerated stability studies (40°C/75% RH for 14 days) .
    • Resolution : Standardize assay protocols (e.g., Eurofins Panlabs Kinase Profiler) and validate compound stability via LC-MS before testing .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Design :

  • Modifications : Replace the 3-chlorophenyl group with 4-fluorophenyl to assess steric effects.
  • Functional Groups : Introduce sulfonamide or thioamide moieties to enhance hydrogen bonding with target proteins .
    • Testing :
  • In vitro : Screen against a panel of GPCRs (e.g., serotonin 5-HT1A_{1A}) using radioligand binding assays .
  • In vivo : Evaluate pharmacokinetics (oral bioavailability, t1/2_{1/2}) in rodent models .
    • Data Interpretation : Correlate logP values (calculated: 2.8) with membrane permeability using Caco-2 cell assays .

Q. What experimental designs mitigate off-target effects in neuropharmacological studies?

  • Approach :

  • Selectivity Screening : Test against 50+ CNS targets (e.g., dopamine D2_2, NMDA receptors) to identify cross-reactivity .
  • Dose-Response Curves : Use 8-point dilution series (0.1–100 µM) to calculate selectivity indices (SI = IC50_{50} off-target / IC50_{50} target) .
    • Case Example : A related compound showed SI >100 for 5-HT1A_{1A} over D2_2, attributed to the fluorophenyl group’s electrostatic interactions .

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